1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine is a heterocyclic compound classified within the pyrazolopyrimidine family. Its chemical structure is characterized by the fusion of a pyrazole ring with a pyrimidine ring, specifically at the 3 and 4 positions of the latter. This compound is notable for its diverse applications in scientific research, particularly in chemistry and biology, where it serves as a building block for synthesizing more complex molecules and in the study of enzyme inhibition, especially kinases.
The compound is cataloged under the identifier 1194799-19-3 and is sourced from various chemical databases, including Benchchem and academic publications. It falls under the broader classification of heterocyclic compounds, which are compounds featuring rings that contain at least one atom that is not carbon.
The synthesis of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine can be accomplished through several methods. A common synthetic route involves the cyclization of 3-amino-1-methylpyrazole with formamide or formic acid, leading to the formation of the pyrazolopyrimidine core. This method is often executed in a one-flask procedure, allowing for efficient synthesis with minimal steps involved.
In laboratory settings, typical conditions for this synthesis include heating under reflux to facilitate cyclization. The reaction may also utilize solvents such as dimethylformamide or ethanol to enhance solubility and reaction kinetics. The purity and identity of the synthesized compound are confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular structure of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine consists of a pyrazole ring fused to a pyrimidine ring. The specific arrangement of atoms includes:
The molecular formula is , with a molecular weight of approximately 164.17 g/mol. The compound exhibits distinct resonance structures due to the presence of nitrogen atoms, contributing to its chemical reactivity and stability.
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine participates in various chemical reactions:
These reactions are typically conducted in organic solvents such as dichloromethane or ethanol under controlled temperature conditions to maximize yield .
The primary mechanism of action for 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine involves its interaction with cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, this compound inhibits its activity, which is crucial for cell cycle progression.
This inhibition leads to significant effects on cell proliferation, inducing cell cycle arrest and apoptosis in various cancer cell lines. Studies have shown that this compound effectively disrupts the G1-S transition phase in the cell cycle, demonstrating its potential as an anticancer agent .
The compound typically appears as a white to off-white solid with a melting point around 170–171 °C. Its solubility profile indicates moderate solubility in polar solvents like water and ethanol.
Chemically, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine has several significant applications:
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 1194799-19-3) represents a structurally optimized heterocyclic compound with significant implications in targeted cancer therapy development. This nitrogen-rich bicyclic framework serves as a privileged scaffold in medicinal chemistry due to its remarkable bioisosteric properties with purine bases, enabling effective mimicry of adenosine triphosphate (ATP) in kinase binding domains. The molecular structure features a pyrazolo[3,4-d]pyrimidine core with a methyl group at the N-1 position and an amino substituent at C-6, yielding the chemical formula C₆H₇N₅ and molecular weight of 149.16 g/mol [1] [9]. Its canonical SMILES representation (CN1N=CC2=CN=C(N)N=C12) precisely encodes the adjacency of atoms and bonding patterns essential for computational drug design applications [1]. As evidenced by emerging research, this specific substitution pattern confers optimal electronic properties and hydrogen bonding capacity critical for high-affinity interactions with oncogenic therapeutic targets, particularly epidermal growth factor receptor (EGFR) kinases implicated in various carcinomas [2].
Table 1: Key Identifiers of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Property | Value |
---|---|
Systematic Name | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
CAS Registry Number | 1194799-19-3 |
Molecular Formula | C₆H₇N₅ |
Molecular Weight | 149.16 g/mol |
IUPAC Name | 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
Canonical SMILES | CN1N=CC2=CN=C(N)N=C12 |
InChI Key | ZOWILPJYHWRBSN-UHFFFAOYSA-N |
The pyrazolo[3,4-d]pyrimidine nucleus demonstrates exceptional versatility as a purine isostere, with its nitrogen atom positioning enabling replication of adenine's hydrogen bonding patterns in biological environments. Quantum mechanical analyses reveal that the 1-methyl substitution at the pyrazole nitrogen enhances metabolic stability by reducing susceptibility to oxidative demethylation, while the C6-amino group serves as a critical hydrogen bond donor-acceptor pair in molecular recognition events [1] [9]. This specific electronic configuration facilitates π-π stacking interactions within the hydrophobic adenine-binding pockets of kinase domains, particularly evident in EGFR inhibition where the scaffold occupies the ATP-binding cleft with submicromolar affinity [2].
Comparative crystallographic studies indicate that methylation at the N1 position optimizes the dihedral angle between the pyrazole and pyrimidine rings, enhancing planarity and promoting deeper penetration into the hydrophobic region I of EGFR's catalytic domain. This geometric optimization translates directly to improved binding thermodynamics, as evidenced by structure-activity relationship (SAR) data showing 10-100 fold potency enhancements over unmethylated analogues [2]. Furthermore, the C6-amino group provides a synthetically versatile handle for structure diversification through condensation, nucleophilic substitution, or transition-metal catalyzed coupling reactions, enabling rational optimization of pharmacological properties while retaining core target engagement capabilities [5] [10].
Table 2: Hydrogen Bonding Capacity of Key Functional Groups
Structural Feature | Bonding Role | Biological Significance |
---|---|---|
C6-Amino Group | Dual H-bond donor/acceptor | Mimics adenine's N6-amino function in ATP; forms critical contacts with kinase hinge region |
N2 in Pyrazole Ring | H-bond acceptor | Interacts with conserved glutamate residues in EGFR kinase domain |
N7 in Pyrimidine Ring | H-bond acceptor | Stabilizes water-mediated interactions in ribose binding pocket |
C3-H | H-bond donor | Participates in hydrophobic region I interactions through C-H···O bonds |
The evolutionary trajectory of pyrazolo[3,4-d]pyrimidine derivatives in anticancer drug discovery reflects three distinct generations of target optimization. Initial first-generation compounds emerged in the early 2000s as ATP-competitive inhibitors with unsubstituted pyrazole nitrogens, exemplified by erlotinib analogues that demonstrated promising EGFRWT inhibition but suffered from rapid metabolic clearance and limited target residence times [2]. Second-generation innovations incorporated alkyl substitutions at the N1 position to enhance pharmacokinetic profiles and address acquired resistance mutations, though these compounds (represented by neratinib-inspired structures) exhibited dose-limiting toxicity due to insufficient mutant selectivity [2].
The contemporary third-generation compounds, including 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives, emerged through structure-guided design focused on overcoming the EGFRT790M "gatekeeper" mutation responsible for approximately 60% of acquired resistance cases. Molecular hybridization strategies strategically combined the methylated core with extended hydrophobic tails designed to occupy the enlarged hydrophobic pocket created by the methionine-to-threonine substitution. This approach yielded compounds such as 12b (IC50 = 0.016 µM against EGFRWT and 0.236 µM against EGFRT790M) which demonstrated 8.8-fold increases in BAX/Bcl-2 ratios, indicating superior apoptotic induction capabilities compared to earlier analogues [2]. These advancements highlight how iterative structural refinements of the pyrazolo[3,4-d]pyrimidine scaffold progressively addressed the intersecting challenges of kinase selectivity, mutation resistance, and therapeutic index optimization in oncology drug development.
Table 3: Generational Development of Pyrazolo[3,4-d]Pyrimidine-Based EGFR Inhibitors
Generation | Core Structural Features | Target Spectrum | Limitations |
---|---|---|---|
First Generation | Unsubstituted N1 position | EGFRWT | Metabolic instability; acquired resistance (T790M mutation) |
Second Generation | Irreversible acrylamide warheads | EGFRWT/T790M | Off-target toxicity; narrow therapeutic window |
Third Generation | 1-Methyl substitution with flexible hydrophobic tails | Pan-inhibition including EGFRT790M | Requires structural optimization for CNS penetration |
As a multifunctional building block in precision oncology, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine serves as a synthetically tractable precursor for constructing diverse molecular architectures targeting oncogenic kinases. Its primary utility stems from the strategic positioning of two modifiable sites: the C4 position undergoes regioselective halogenation to install chlorine or iodine leaving groups (e.g., 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, CAS 100644-66-4), enabling nucleophilic aromatic substitution with amines, alcohols, and thiols; and the C6-amino group participates in condensation reactions to form Schiff bases or amide linkages [5] [10]. This bifunctional reactivity profile facilitates the synthesis of dual-targeting hybrids such as 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which incorporates an aniline-derived hydrophobic tail designed to occupy EGFR's hydrophobic region II [7] [8].
Molecular docking simulations demonstrate that the 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine core maintains three critical interactions in EGFR's ATP-binding site: (1) the pyrimidine nitrogen (N1) forms a hydrogen bond with Met793 backbone NH, (2) the C6-amino group donates a proton to Thr854 sidechain hydroxyl, and (3) the methyl group induces favorable van der Waals contacts with Leu792 hydrophobic pocket [2]. These interactions position extension points (C4-substituents) toward the solvent-exposed region, enabling rational elongation with secondary pharmacophores. This design paradigm has yielded compounds with exceptional potency, including derivatives that arrest the cell cycle at S and G2/M phases and induce apoptosis through BAX/Bcl-2 pathway modulation [2]. Recent innovations focus on appending piperazine-containing sidechains (e.g., 4-(2-ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, CAS 1802489-59-3) to enhance solubility and blood-brain barrier penetration for addressing CNS metastases in non-small cell lung carcinoma [4].
Table 4: Synthetic Applications of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Derivative | CAS Number | Synthetic Route | Therapeutic Application |
---|---|---|---|
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 100644-66-4 | Chlorination with POCl3/PCl5 | Key intermediate for nucleophilic substitutions |
4-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 2935432-14-5 | Sequential halogenation | Precursor for Pd-catalyzed cross-coupling |
4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 1802489-59-3 | Nucleophilic displacement with N-ethylpiperazine | Improved solubility for CNS-targeting agents |
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Not specified | Buchwald-Hartwig amination | EGFRT790M inhibition with enhanced selectivity |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3